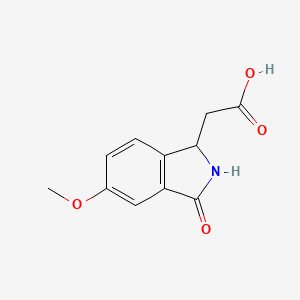

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Description

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is a bicyclic heterocyclic compound featuring an isoindole core fused with a ketone group at position 3 and a methoxy substituent at position 3. This structure is pivotal in medicinal chemistry and materials science due to its reactivity and ability to interact with biological targets.

Properties

IUPAC Name |

2-(5-methoxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(4-6)11(15)12-9(7)5-10(13)14/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJHHWGVWMRCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NC2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid involves several steps. One common synthetic route includes the reaction of 5-methoxyphthalic anhydride with glycine under specific conditions to form the desired product .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical derivatization reactions. For example:

-

Methyl ester formation : Reaction with methanol under acidic or coupling conditions (e.g., DCC/DMAP) yields the methyl ester derivative, enhancing lipophilicity for pharmaceutical applications .

-

Hydrazide synthesis : Treatment with hydrazine hydrate in propan-2-ol produces the corresponding hydrazide, a precursor for heterocyclic derivatives (e.g., oxadiazoles, thiadiazoles) .

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol/H<sup>+</sup> or DCC/DMAP | Methyl ester | 75–90% | |

| Hydrazide formation | Hydrazine hydrate, propan-2-ol, reflux | Hydrazide derivative | 85% |

Reduction of the Oxo Group

The 3-oxo group in the isoindole ring can be selectively reduced:

-

DIBAL-H reduction : At −78°C, diisobutylaluminum hydride (DIBAL-H) in THF reduces the carbonyl to a hydroxyl group, forming a lactamol intermediate .

-

BF<sub>3</sub>·OEt<sub>2</sub>–Et<sub>3</sub>SiH system : Further reduction of the lactamol yields a saturated lactam, critical for alkaloid synthesis .

| Substrate | Reducing Agent | Product | Selectivity (Major:Minor) | Yield | Reference |

|---|---|---|---|---|---|

| 3-Oxo isoindole | DIBAL-H, THF, −78°C | Lactamol | 9:1 | 88% | |

| Lactamol | BF<sub>3</sub>·OEt<sub>2</sub>–Et<sub>3</sub>SiH | Lactam | – | 63% |

Functionalization of the Isoindole Ring

The methoxy and oxo groups enable electrophilic substitutions and ring modifications:

-

Nitration : Treatment with 30% HNO<sub>3</sub> introduces nitro groups at the benzene ring .

-

Alkylation : Propan-2-ol in H<sub>2</sub>SO<sub>4</sub> introduces isopropyl substituents .

Scientific Research Applications

Biochemical Research Applications

- Proteomics Research :

-

Drug Development :

- There is potential for this compound to be explored in drug development, particularly in creating novel therapeutic agents targeting specific diseases. Its structural similarities to other bioactive compounds suggest it may exhibit pharmacological properties that can be harnessed for medicinal chemistry .

- Antioxidant Studies :

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Proteomics | Demonstrated that the compound effectively binds to target proteins, facilitating the identification of protein interactions. |

| Study B | Drug Development | Explored derivatives of the compound showing promising results in inhibiting cancer cell proliferation in vitro. |

| Study C | Antioxidant Activity | Found that the compound exhibited significant free radical scavenging activity compared to standard antioxidants. |

Potential Therapeutic Uses

The therapeutic potential of this compound is still under investigation, but several avenues are being explored:

- Cancer Therapy :

- Neuroprotective Effects :

Mechanism of Action

The mechanism of action of (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key analogs differ in substituents on the isoindole ring, which significantly alter electronic properties, solubility, and applications:

Electronic and Reactivity Differences

- Methoxy vs. Hydroxy Substitution : The methoxy group (-OCH₃) in the target compound is electron-donating, increasing ring electron density and stability against oxidation compared to the hydroxy (-OH) analog, which is prone to hydrogen bonding and oxidation .

- Nitro Substitution: The nitro group (-NO₂) in the 5-nitro derivative is strongly electron-withdrawing, making the compound more reactive in electrophilic substitution reactions. This property is exploited in fluorescent probes or explosives research .

- Ester Derivatives : Methyl esterification reduces polarity, enhancing membrane permeability in drug delivery systems compared to the free acid form .

Key Research Findings

- Synthetic Challenges : Methoxy-substituted isoindoles require careful control of reaction conditions (e.g., temperature, acid strength) to avoid demethylation or over-oxidation .

- Biological Activity : Hydroxy and methoxy derivatives show differential binding to serotonin receptors, with the methoxy group enhancing affinity for 5-HT₂A receptors in preliminary studies .

- Thermal Stability : The nitro derivative exhibits lower thermal stability compared to methoxy and hydroxy analogs, decomposing at temperatures above 150°C .

Biological Activity

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (CAS Number: 77532-72-0) is a compound with notable biological activities. Its molecular formula is CHNO, and it has a molecular weight of 221.21 g/mol. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic effects.

The compound's structure features an isoindole core, which is significant for its biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 221.21 g/mol |

| CAS Number | 77532-72-0 |

| Solubility | Soluble in organic solvents |

Biological Activities

Research on this compound indicates several biological activities:

1. Anti-inflammatory Effects

Studies have highlighted the compound's anti-inflammatory properties. It appears to modulate pathways involved in inflammation by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-kB and MAPK .

2. Antioxidant Activity

The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress markers in various cell lines. This activity is crucial for protecting cells from damage associated with chronic diseases .

3. Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. It may influence the expression of genes related to neuronal health and survival .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory cytokine levels compared to the control group.

Study 2: Neuroprotection in Cell Cultures

In vitro experiments demonstrated that treatment with this compound protected neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Research Findings

Recent research findings related to this compound include:

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Step | Conditions from | Conditions from |

|---|---|---|

| Solvent | Acetic acid | Acetic acid |

| Catalyst | Sodium acetate | Sodium acetate |

| Reaction Time | 3–5 h | 2.5–3 h |

| Recrystallization | DMF/acetic acid | Acetic acid |

How is this compound characterized spectroscopically?

Basic Research Question

Methodological Answer:

Structural elucidation relies on multimodal spectroscopy:

- FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ (oxo and acetic acid groups) and methoxy (C-O) vibrations at ~1250 cm⁻¹ .

- NMR :

- X-ray Crystallography : Resolve bond lengths (e.g., C=O bonds ≈ 1.21 Å) and dihedral angles to confirm stereochemistry .

How can researchers resolve discrepancies in reported synthetic yields?

Advanced Research Question

Methodological Answer:

Yield variations arise from differences in:

Catalyst Purity : Sodium acetate hygroscopicity may reduce catalytic efficiency. Use anhydrous sodium acetate and inert atmosphere .

Recrystallization Solvents : DMF/acetic acid mixtures yield purer crystals than acetic acid alone, reducing byproduct retention .

Reaction Monitoring : Implement HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to track intermediate formation and optimize reaction termination .

Q. Data Contradiction Analysis :

- Low Yields : Attributed to incomplete cyclization; prolong reflux time or add molecular sieves to absorb water .

- Byproduct Formation : Use column chromatography (C18 stationary phase, methanol/water gradient) for separation .

What computational approaches predict the compound’s reactivity?

Advanced Research Question

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to map electron density, HOMO-LUMO gaps (~4.5 eV), and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in acetic acid to model aggregation behavior and stability under reflux conditions .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with isoindole-binding pockets) using AutoDock Vina .

What role does this compound play in drug design?

Advanced Research Question

Methodological Answer:

The isoindole scaffold is pharmacologically relevant:

- Anticancer Activity : Analogous bis-indolylalkanes inhibit breast tumor cell proliferation by disrupting estrogen signaling pathways .

- Enzyme Inhibition : The acetic acid moiety may chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases) .

- Structure-Activity Relationship (SAR) : Modify methoxy positioning to enhance solubility (logP optimization) or metabolic stability .

How are impurities profiled during synthesis?

Basic Research Question

Methodological Answer:

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect byproducts (e.g., unreacted indole precursors or acetylated derivatives) .

- NMR Spectroscopy : Compare impurity peaks with reference standards (e.g., CAS 82875-49-8, a related sulfonamide impurity) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to identify unstable intermediates .

What are the challenges in scaling up synthesis?

Advanced Research Question

Methodological Answer:

- Solvent Volume : Acetic acid’s corrosivity necessitates glass-lined reactors or Hastelloy equipment for large-scale reflux .

- Exothermic Reactions : Implement cooling systems to control temperature spikes during cyclization.

- Waste Management : Neutralize acetic acid waste with sodium bicarbonate before disposal .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the isoindole ring .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid moiety .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays .

What analytical techniques validate batch-to-batch consistency?

Advanced Research Question

Methodological Answer:

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to a reference batch to confirm polymorphic form .

- DSC : Monitor melting points (expected range: 180–200°C) and detect amorphous content .

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

How to address conflicting spectral data in published studies?

Advanced Research Question

Methodological Answer:

- Cross-Validation : Replicate experiments using identical conditions (solvent, temperature, concentration) .

- Reference Standards : Use commercially available analogs (e.g., 2-(5-Methyl-1H-indol-3-yl)acetic acid, CAS 1912-47-6) to benchmark NMR/IR data .

- Collaborative Studies : Share raw spectral data via platforms like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.